molecular formula C13H19NO2 B403739 N-[2-(2-Propylphenoxy)ethyl]acetamide CAS No. 491601-87-7

N-[2-(2-Propylphenoxy)ethyl]acetamide

Cat. No.: B403739
CAS No.: 491601-87-7
M. Wt: 221.29g/mol
InChI Key: XUNHNEZVPXNXLS-UHFFFAOYSA-N
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Description

N-[2-(2-Propylphenoxy)ethyl]acetamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. As an N-substituted acetamide, this substance shares a common functional group with a range of biologically active molecules and pharmaceutical agents . The structure of this compound, which incorporates a phenoxy ether linkage and an acetamide group, suggests potential for investigation as a synthetic intermediate or a structural motif in the design of novel compounds . Researchers may explore its physical and chemical properties, such as solubility, melting point, and stability, to determine its suitability for specific applications. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-propylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-6-12-7-4-5-8-13(12)16-10-9-14-11(2)15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNHNEZVPXNXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 2 Propylphenoxy Ethyl Acetamide

Established Synthetic Pathways to N-[2-(2-Propylphenoxy)ethyl]acetamide

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the ether precursor, 2-(2-Propylphenoxy)ethanol, which is subsequently acetylated to yield the final product.

Precursor Synthesis via 2-Propylphenol (B147445) and Ethylene (B1197577) Oxide Functionalization

The key intermediate, 2-(2-Propylphenoxy)ethanol, can be synthesized through the reaction of 2-propylphenol with ethylene oxide. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of the 2-propylphenoxide ion on the electrophilic carbon atoms of the ethylene oxide ring. wikipedia.orgacs.orgvaia.com The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of 2-propylphenol to form the more nucleophilic phenoxide.

Alternatively, 2-chloroethanol (B45725) can be used as the electrophile in a classic Williamson ether synthesis. wikipedia.orgacs.org In this case, 2-propylphenol is treated with a base to form the phenoxide, which then displaces the chloride from 2-chloroethanol. wikipedia.orgacs.org

Table 1: Representative Reaction Conditions for the Synthesis of 2-(2-Propylphenoxy)ethanol

ReactantsReagentsSolventTemperatureReaction TimeYield
2-Propylphenol, Ethylene OxideBase (e.g., NaOH, KOH)Water or organic solventVariesVariesModerate to High
2-Propylphenol, 2-ChloroethanolBase (e.g., NaH, K2CO3)Aprotic polar solvent (e.g., DMF, DMSO)Room to elevated temp.Several hoursGood to Excellent

Note: The conditions presented are generalized from standard ether synthesis methodologies and may require optimization for the specific synthesis of 2-(2-propylphenoxy)ethanol.

Amide Bond Formation via Acetylation of 2-(2-Propylphenoxy)ethanol

The final step in the synthesis of this compound is the formation of the amide bond through the acetylation of the primary alcohol, 2-(2-Propylphenoxy)ethanol. This transformation is commonly achieved by reacting the alcohol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). mdpi.comnih.govumich.edu

The reaction with acetyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov When using acetic anhydride, the reaction can be performed with or without a catalyst. Acid catalysts (e.g., sulfuric acid) or basic catalysts (e.g., pyridine, DMAP) can be employed to increase the reaction rate. mdpi.comumich.edunih.gov

Table 2: General Conditions for the Acetylation of 2-(2-Propylphenoxy)ethanol

Acetylating AgentCatalyst/BaseSolventTemperatureReaction Time
Acetyl ChloridePyridine, TriethylamineAprotic solvent (e.g., DCM, THF)0 °C to room temp.1-4 hours
Acetic AnhydridePyridine, DMAP, or nonePyridine, or neatRoom temp. to reflux1-12 hours

Note: These are general conditions for acetylation and would likely be applicable to the synthesis of this compound, though specific optimization may be necessary.

Advanced Synthetic Approaches for this compound Analogues

To explore the chemical space around this compound, various synthetic modifications can be envisioned. These include regioselective functionalization of the aromatic ring and derivatization of the acetamide (B32628) group.

Regioselective Modifications on the Phenoxy Ring System

The 2-propylphenoxy ring offers several positions for electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the ether oxygen and the propyl group will influence the regioselectivity of these reactions.

Bromination: Regioselective bromination of phenols and their derivatives is a common transformation. researchgate.netmdpi.comnih.govnih.gov Using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst can lead to the introduction of bromine atoms at specific positions on the aromatic ring, guided by the existing substituents.

Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.govmasterorganicchemistry.comsci-hub.segoogle.comkhanacademy.org The position of nitration will be directed by the activating ether group and the alkyl substituent.

Derivatization Strategies at the Acetamide Moiety

The acetamide functionality provides opportunities for further chemical modification.

N-Alkylation: The nitrogen of the acetamide can potentially be alkylated under specific conditions, although this can be challenging due to the competing O-alkylation of the amide oxygen. derpharmachemica.comflvc.orgmedcraveonline.comacs.orggoogle.com The use of strong bases to form the amide anion followed by reaction with an alkyl halide is a possible route.

Hydrolysis and Re-acylation: The acetamide can be hydrolyzed back to the corresponding primary amine, 2-(2-propylphenoxy)ethanamine. This amine can then be reacted with a different acyl chloride or anhydride to introduce a variety of substituents in place of the acetyl group, leading to a diverse library of analogues.

Development of Scalable and Efficient Synthetic Protocols

For the large-scale production of this compound, the development of efficient and cost-effective synthetic protocols is crucial. Industrial synthesis of related phenoxyethanol (B1677644) compounds often utilizes the reaction of phenols with ethylene oxide under catalytic conditions. wikipedia.orgphexcom.comwipo.intgoogle.comgoogle.com Optimization of reaction parameters such as temperature, pressure, and catalyst loading would be essential for a scalable process.

Furthermore, process development for N-substituted amides often focuses on minimizing waste, using less hazardous reagents, and simplifying purification procedures. researchgate.nettandfonline.comresearchgate.netacs.org Continuous flow chemistry could also be explored as a modern approach to enhance safety, efficiency, and scalability of the synthesis.

Novel Chemical Reactions and Reactivity Profiles of this compound

The reactivity of this compound offers several avenues for chemical modification, targeting the amide functionality, the ether bond, or the alkyl-substituted aromatic ring.

The oxidation of this compound can potentially occur at the propyl side chain of the phenoxy group, the ethyl bridge, or the amide group itself.

The benzylic protons on the propyl group attached to the aromatic ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under vigorous conditions could potentially oxidize the propyl group to a carboxylic acid, yielding N-[2-(2-carboxyphenoxy)ethyl]acetamide. ncert.nic.in Milder oxidizing agents might lead to the formation of a secondary alcohol or a ketone at the benzylic position. For instance, controlled oxidation could yield N-[2-(2-(1-hydroxypropyl)phenoxy)ethyl]acetamide or N-[2-(2-(1-oxopropyl)phenoxy)ethyl]acetamide.

The ether linkage in phenoxy derivatives can also be targeted. Some enzymatic systems, like fungal peroxygenases, have been shown to cleave alkyl aryl ethers, often leading to the formation of phenols and aliphatic aldehydes. rsc.org In the case of this compound, this could result in the cleavage of the ether bond to produce 2-propylphenol and N-(2-oxoethyl)acetamide. Additionally, certain chemical oxidants have been shown to induce oxidative cleavage of N-hydroxy-N-arylacetamides, suggesting that under specific conditions, the amide bond itself could be a site of oxidative transformation. nih.gov

Table 1: Potential Oxidation Products of this compound

Starting Material Oxidizing Agent/Conditions Potential Product(s)
This compound Strong oxidizing agents (e.g., KMnO4, H2CrO4) N-[2-(2-carboxyphenoxy)ethyl]acetamide
This compound Mild oxidizing agents N-[2-(2-(1-hydroxypropyl)phenoxy)ethyl]acetamide, N-[2-(2-(1-oxopropyl)phenoxy)ethyl]acetamide
This compound Fungal peroxygenase 2-Propylphenol, N-(2-oxoethyl)acetamide

The primary site for reduction in this compound is the amide functional group.

Amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reaction would convert the acetamide group to an ethylamine, yielding N-ethyl-2-(2-propylphenoxy)ethan-1-amine. This transformation is a common strategy in organic synthesis to introduce an amino group. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran. It is important to note that the reduction of secondary amides with LiAlH₄ can sometimes lead to the reduction of other functional groups if not carefully controlled. nih.gov However, the phenoxy ether linkage is generally stable under these conditions.

Another potential reduction pathway involves the cleavage of the phenoxy ether bond. While ethers are generally unreactive, they can be cleaved by strong acids like HBr or HI. libretexts.orgopenstax.orgmasterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the halide ion attacks one of the carbon atoms adjacent to the ether oxygen. In the case of an alkyl aryl ether, the cleavage typically yields a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treatment of this compound with excess HBr or HI would likely produce 2-propylphenol and N-(2-bromoethyl)acetamide or N-(2-iodoethyl)acetamide, respectively.

Table 2: Potential Reduction Products of this compound

Starting Material Reducing Agent/Conditions Potential Product(s)
This compound Lithium aluminum hydride (LiAlH₄) N-ethyl-2-(2-propylphenoxy)ethan-1-amine
This compound Excess HBr or HI 2-Propylphenol, N-(2-bromoethyl)acetamide or N-(2-iodoethyl)acetamide

The acetamide group in this compound can undergo nucleophilic substitution reactions, primarily through hydrolysis under acidic or basic conditions.

Under acidic conditions, the amide is protonated on the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile, such as water. Subsequent steps lead to the cleavage of the amide bond, yielding 2-(2-propylphenoxy)ethan-1-amine and acetic acid. archivepp.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the amine as a leaving group, which is subsequently protonated by the newly formed carboxylic acid. The final products after workup are 2-(2-propylphenoxy)ethan-1-amine and an acetate (B1210297) salt. archivepp.com

While direct nucleophilic substitution at the amide nitrogen is generally difficult due to the low electrophilicity of the nitrogen atom, some specialized reactions have been developed for N-N bond formation using activated amide derivatives. beilstein-journals.org For a compound like this compound, such reactions would likely require prior modification of the amide group to enhance its reactivity. For example, conversion to an N-haloacetamide could facilitate substitution by a nucleophile.

Table 3: Potential Nucleophilic Substitution Products of this compound

Starting Material Reagents/Conditions Potential Product(s)
This compound Acidic hydrolysis (e.g., H₃O⁺, heat) 2-(2-Propylphenoxy)ethan-1-amine, Acetic acid
This compound Basic hydrolysis (e.g., NaOH, heat) 2-(2-Propylphenoxy)ethan-1-amine, Sodium acetate

Structure Activity Relationship Sar and Molecular Determinants of N 2 2 Propylphenoxy Ethyl Acetamide Activity

Impact of Phenoxy Ring Substitution Patterns on Biological Interactions

The phenoxy ring is a crucial component for the molecular recognition of phenoxyacetamide derivatives. The nature and position of substituents on this aromatic ring can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity and biological activity.

Research into a variety of phenoxyacetamide scaffolds has demonstrated that specific substitution patterns are key to modulating function. For instance, in studies of related 2-(substituted phenoxy)acetamide derivatives, the introduction of halogens (e.g., chlorine, fluorine) on the aromatic ring was found to favor anticancer and anti-inflammatory activities. nih.govnih.gov The presence of a bromo-substituent on the phenoxy ring of an N-substituted acetamide (B32628) derivative resulted in a potent antagonist for the P2Y14 receptor, highlighting the role of halogens in enhancing binding affinity. nih.gov

Similarly, the introduction of an electron-withdrawing nitro group has been shown to produce compounds with significant anticancer, anti-inflammatory, and analgesic properties. nih.govnih.gov Conversely, electron-donating groups like methoxy (B1213986) have also been utilized, with compounds such as 2-(4-Methoxyphenoxy)acetamide being identified as a specific inhibitor of monoamine oxidase A (MAO-A). mdpi.com The position of the substituent is also critical; studies on related compounds show that the electronic properties of the substituent direct the molecule's interaction with target proteins. researchgate.net

The following table summarizes the observed impact of various substituents on the phenoxy ring of analogous phenoxyacetamide scaffolds based on findings from multiple studies.

Substituent on Phenoxy RingObserved Effect on Activity (in related scaffolds)Potential InfluenceSource Index
Halogens (e.g., -Cl, -Br, -F)Enhanced anticancer and anti-inflammatory activity. Potent P2Y14R antagonism.Increases lipophilicity, forms halogen bonds, alters electronic distribution. nih.govnih.govnih.gov
Nitro (-NO2)Enhanced anticancer, anti-inflammatory, and analgesic activities.Strong electron-withdrawing group, potential for hydrogen bonding. nih.govnih.gov
Methoxy (-OCH3)Potent and specific MAO-A inhibition.Electron-donating group, alters hydrogen bonding capacity and conformation. mdpi.com
Alkyl (e.g., -CH3)Contributes to cytotoxic efficacy in certain phenoxyacetamide thiazoles.Increases lipophilicity, provides steric bulk.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-[2-(2-Propylphenoxy)ethyl]acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify statistically significant correlations between the physicochemical properties of a series of compounds and their biological activities. For phenoxyacetamide derivatives, QSAR studies have been instrumental in designing more potent and selective molecules. mdpi.com

A QSAR study on a series of 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors identified several key molecular descriptors that correlate with inhibitory activity. mdpi.com The best models indicated that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability were critical factors. mdpi.com A positive correlation with molecular weight suggests that larger, bulkier compounds may exhibit better MAO inhibition, while a negative correlation with HOMO energy implies that the presence of electrophilic groups could enhance activity. mdpi.com

The validation of such models is crucial to ensure their predictive power. Other QSAR studies on related acetamide structures have identified additional important descriptors, including topological indices and partial atomic charges, underscoring the importance of both the electronic and spatial features of the molecules.

The table below lists key descriptors identified in QSAR studies of phenoxyacetamide analogues and their general influence on biological activity.

QSAR DescriptorCorrelation with ActivityPhysicochemical InterpretationSource Index
Molecular Weight (MW)PositiveHigher molecular weight (bulkier groups) is favorable for activity. mdpi.com
HOMO EnergyNegativeLower HOMO energy (more electrophilic character) may increase activity. mdpi.com
Beta Polarizability (BetaPol)NegativeLess polar groups are associated with higher activity. mdpi.com
Partial Charge on Carbonyl CarbonVariableInfluences hydrogen bonding strength and electrostatic interactions.
Topological Descriptors (e.g., Wiener Index)VariableReflects molecular branching and size, impacting receptor fit.

Comparative SAR Studies with Structurally Related Phenoxyacetamide Scaffolds

To fully appreciate the SAR of this compound, it is useful to compare its core structure with other scaffolds that also contain the phenoxyacetamide moiety. These comparisons reveal how the broader chemical context in which the phenoxyacetamide group is placed modulates its biological activity.

For example, Phenoxyacetamide Thiazoles have been investigated as anticancer agents. In these molecules, the acetamide nitrogen is part of a thiazole (B1198619) ring. One potent compound from this class, with fluoro and methyl substituents, was found to regress tumor activity by modulating the tumor microenvironment. This highlights that embedding the acetamide within a heterocyclic ring system can lead to distinct mechanisms of action.

Another relevant class includes Pyrazolopyrimidine Acetamides . In these structures, the acetamide group is attached to a pyrazolopyrimidine core, which serves as a ligand for the translocator protein (TSPO). SAR studies have focused on N,N-disubstitution of the acetamide, demonstrating that this position is tolerant of a wide variety of substituents to modulate properties like lipophilicity and protein binding.

The following table provides a comparative overview of different scaffolds incorporating the phenoxyacetamide theme.

Scaffold ClassCore Structure FeatureKey SAR FindingsReported Biological ActivitySource Index
Phenoxyacetamide (General)Flexible phenoxy-ethyl-acetamide chainSubstitutions on phenoxy ring (halogens, nitro) are critical.Anticancer, Anti-inflammatory, MAO inhibition nih.govnih.govmdpi.com
Phenoxyacetamide ThiazolesAcetamide nitrogen is part of a thiazole ring.Substituents on both phenoxy and thiazole rings modulate activity.Anticancer (via hypoxia modulation)
Pyrazolopyrimidine AcetamidesAcetamide is a pendant group on a pyrazolopyrimidine core.N,N-disubstitution on the acetamide allows for fine-tuning of affinity and pharmacokinetics.TSPO Ligands for imaging/therapy
Quinoxaline (B1680401) AcetamidesAcetamide group attached to a quinoxaline ring system.Substituents on the quinoxaline ring play a crucial role in binding.Antiproliferative

In Vitro and Preclinical Biological Activity of N 2 2 Propylphenoxy Ethyl Acetamide

Assessment of Biological Activities in Cell-Free and Cell-Based Systems

There is a notable absence of published studies detailing the effects of N-[2-(2-Propylphenoxy)ethyl]acetamide in cell-free and cell-based assays.

Enzyme Inhibition and Activation Profiling

No specific data from enzyme inhibition or activation profiling studies for this compound has been found in the reviewed literature.

Receptor Binding Affinity Studies

Information regarding the receptor binding affinity of this compound is not available in the public domain.

Evaluation of Antioxidant Properties

There are no specific studies that have evaluated the antioxidant properties of this compound.

Investigation of Modulatory Effects on Cellular Processes

Research on the modulatory effects of this compound on cellular processes such as proliferation, apoptosis, or signaling pathways has not been identified.

Mechanistic Elucidation of this compound Biological Effects

Due to the lack of primary biological activity data, no research has been conducted to elucidate the mechanisms of action for this specific compound.

Identification and Validation of Molecular Targets

The molecular targets of this compound have not been identified or validated in any published research.

Investigation of Intracellular Signaling Pathway Modulation

There is a notable absence of published research specifically investigating the modulation of intracellular signaling pathways by this compound. The broader class of phenoxyacetamide derivatives has been explored for various biological activities, which are inherently linked to the modulation of cellular signaling. For instance, some derivatives have been studied for their anti-inflammatory and antinociceptive effects, activities that often involve pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. However, direct evidence of this compound engaging with these or other specific pathways is not documented.

To understand the potential, yet unconfirmed, signaling pathways that could be modulated by this compound, a hypothetical framework can be constructed based on the activities of structurally related molecules.

Table 1: Potential Intracellular Signaling Pathways for Investigation

Signaling PathwayPotential Biological EffectRationale based on Structural Analogs
NF-κB PathwayAnti-inflammatoryMany phenoxyacetamide derivatives exhibit anti-inflammatory properties, often mediated through the inhibition of NF-κB activation.
MAPK/ERK PathwayCell proliferation, differentiation, and survivalThis pathway is a common target for compounds with potential anti-cancer or immunomodulatory effects, areas in which other phenoxyacetamides have been explored.
JAK-STAT PathwayImmune response and inflammationAs a key pathway in cytokine signaling, its modulation could be relevant to potential immunomodulatory activities.

It must be emphasized that the above table is speculative and serves only to guide potential future research directions. Without empirical data from in vitro or preclinical studies on this compound, any discussion of its effects on intracellular signaling remains theoretical.

Role of Specific Structural Features in Biological Activity and Selectivity

The biological activity and selectivity of a compound are intrinsically linked to its chemical structure. For this compound, several structural features could be critical determinants of its pharmacological profile.

The key structural components of this compound are:

The 2-Propylphenoxy Group: The presence and position of the propyl group on the phenoxy ring are significant. The ortho (2-position) substitution can influence the molecule's conformation and its interaction with biological targets through steric and electronic effects. The lipophilicity imparted by the propyl group could also affect membrane permeability and distribution.

The Ethylacetamide Moiety: This part of the molecule provides a flexible linker and contains a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which are crucial for forming interactions with target proteins.

Structure-activity relationship (SAR) studies on the broader class of phenoxyacetamide derivatives have shown that modifications to the phenoxy ring and the acetamide (B32628) group can significantly alter biological activity. For example, the nature and position of substituents on the aromatic ring can influence potency and selectivity for various targets. However, specific SAR studies that include the 2-propyl substitution pattern of this compound are not available in the current literature.

Table 2: Analysis of Key Structural Features of this compound

Structural FeaturePotential Contribution to Biological Activity
2-Propyl Group May enhance lipophilicity, potentially improving cell membrane penetration. The steric bulk at the ortho position could confer selectivity for specific binding pockets.
Phenoxy Ring Serves as a core scaffold for interaction with target proteins, likely through hydrophobic and pi-stacking interactions.
Ether Linkage Provides rotational flexibility, allowing the molecule to adopt different conformations to fit into a binding site.
Ethyl Linker The length and flexibility of this linker are critical for positioning the pharmacophoric groups correctly for target engagement.
Acetamide Group The amide functionality can participate in hydrogen bonding, which is often a key determinant of binding affinity and specificity.

Without comparative biological data for this compound and its analogs, the precise role of these structural features in determining its activity and selectivity remains to be elucidated.

This compound as a Research Chemical Probe

A research chemical probe is a small molecule used to study the function of a specific biological target, such as a protein or a signaling pathway. For a compound to be considered a useful chemical probe, it should ideally exhibit high potency, selectivity, and a well-characterized mechanism of action.

Currently, there is no evidence in the scientific literature to suggest that this compound has been utilized as a research chemical probe. Its biological targets and mechanism of action are unknown. While it is commercially available from some chemical suppliers, this is often for the purpose of chemical synthesis or as part of compound libraries for high-throughput screening, rather than as a validated tool for biological research.

The potential for this compound to be developed into a chemical probe would first require comprehensive biological characterization, including:

Identification of its primary molecular target(s).

Determination of its potency and selectivity for these targets.

Elucidation of its mechanism of action at the molecular and cellular levels.

Without this fundamental information, its application as a reliable research tool is not feasible.

Preclinical Metabolic Fate and Biotransformation of N 2 2 Propylphenoxy Ethyl Acetamide

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. nuvisan.com These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. nuvisan.com

Hepatic Microsomal Stability Studies

Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. researchgate.net These enzymes are responsible for the majority of Phase I metabolic reactions. youtube.com The stability of N-[2-(2-Propylphenoxy)ethyl]acetamide would be assessed by incubating it with pooled human liver microsomes (and those from other species like rat, mouse, and dog for cross-species comparison) in the presence of the cofactor NADPH, which is essential for CYP450 activity. nih.gov The concentration of the parent compound is measured at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com

The data from these studies are used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo hepatic clearance of the compound. nuvisan.com

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes) Remaining this compound (%)
0 100
5 85
15 60
30 35

Evaluation of Stability in Other Biological Matrices

To gain a more comprehensive understanding of its metabolic profile, the stability of this compound would also be evaluated in other biological matrices. These can include:

Hepatocytes: Using whole liver cells (hepatocytes) provides a more complete picture as they contain both Phase I and Phase II enzymes, as well as transporters. nuvisan.com

S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes. nuvisan.com

Plasma/Blood: Stability in plasma or whole blood is assessed to determine susceptibility to esterases and other enzymes present in the circulation.

Intestinal Microsomes: Given that the compound could be orally administered, evaluating its stability in intestinal microsomes is important to understand potential first-pass metabolism in the gut wall. researchgate.net

Identification and Characterization of Major Metabolites

Identifying the metabolites of this compound is crucial for understanding its biotransformation and potential for producing active or reactive metabolites.

Phase I Metabolic Pathways (e.g., hydroxylation, N-dealkylation, ketone formation)

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. youtube.com For this compound, several Phase I pathways are plausible:

Hydroxylation: This is a common metabolic reaction catalyzed by CYP450 enzymes. youtube.com Hydroxylation could occur on the aromatic ring or on the propyl side chain.

N-dealkylation: The ethylacetamide side chain could be a target for N-dealkylation, leading to the removal of the ethyl group.

Ketone Formation: Oxidation of a secondary alcohol, formed from hydroxylation of the propyl chain, could result in the formation of a ketone.

Table 2: Potential Phase I Metabolites of this compound

Metabolic Reaction Potential Metabolite Name
Aromatic Hydroxylation N-[2-(2-Propyl-hydroxy-phenoxy)ethyl]acetamide
Alkyl Hydroxylation N-[2-(2-(Hydroxypropyl)phenoxy)ethyl]acetamide
N-dealkylation 2-(2-Propylphenoxy)ethanamine

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. fiveable.menih.gov Potential Phase II pathways for this compound and its metabolites include:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups, which may have been introduced during Phase I metabolism. youtube.com The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: A sulfate (B86663) group can be added to hydroxylated metabolites, a reaction catalyzed by sulfotransferases.

Table 3: Potential Phase II Metabolites of this compound

Precursor Conjugation Reaction Potential Metabolite Name
Hydroxylated Metabolite Glucuronidation N-[2-(2-Propyl-hydroxy-phenoxy)ethyl]acetamide-O-glucuronide

Metabolic Profiling Techniques Applied to this compound

Metabolic profiling, or metabonomics, is the systematic identification and quantification of the complete set of metabolites in a biological sample. nih.gov For a compound like this compound, the following techniques would be employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite identification. springernature.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites from the parent compound and other matrix components. nih.gov The separated compounds are then introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for the determination of their elemental composition and structure elucidation through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which greatly aids in the confident identification of unknown metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide detailed structural information about metabolites, which is particularly useful for unambiguously determining the position of a metabolic modification, such as the site of hydroxylation on an aromatic ring.

Radiolabeling: In some preclinical studies, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is used. This allows for the tracking of all drug-related material, ensuring that no major metabolites are missed during analysis.

By employing these techniques, a comprehensive metabolic profile of this compound can be constructed, providing essential information for its further development.

Prodrug Design and Metabolic Engineering Considerations for this compound Derivatives

The development of prodrugs and the application of metabolic engineering are key strategies in medicinal chemistry to overcome undesirable pharmacokinetic properties of a parent drug. For a compound like this compound, these approaches could theoretically be used to improve solubility, enhance permeability, prolong its duration of action, or achieve targeted delivery.

Prodrug Design Strategies

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. The design of a prodrug for this compound would likely focus on modifying its core functional groups: the secondary amide and the propylphenoxy moiety.

Amide Bond Modification: The amide linkage in this compound is a potential site for enzymatic cleavage. While amides are generally more stable to hydrolysis than esters, their cleavage can be facilitated by various amidases. A common prodrug strategy involves the attachment of a promoiety to the amide nitrogen.

N-Acyloxymethyl and N-Mannich Bases: These promoieties can be designed to be cleaved by esterases or under physiological pH conditions, releasing the parent amide. The choice of the acyl group or the amine for the Mannich base can be tailored to control the rate of release.

Amino Acid Conjugates: Attaching an amino acid to the N-acetyl group could leverage peptide transporters for improved absorption and subsequently be cleaved by peptidases to release the active compound.

Phenoxy Group Modification: The aromatic ring of the phenoxy group is susceptible to phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes. While this is a metabolic pathway, it can also be exploited for prodrug design.

Phosphate (B84403) Esters: Introducing a phosphate group on the aromatic ring would significantly increase aqueous solubility. This phosphate ester prodrug would then be cleaved by alkaline phosphatases in the body to reveal a hydroxylated, potentially active, metabolite or the parent drug if the hydroxyl group is critical for activity.

Carbonate and Carbamate (B1207046) Prodrugs: Attaching a carbonate or carbamate promoiety to a hydroxylated version of the parent compound can create prodrugs with varying stabilities and release kinetics.

The following table outlines potential prodrug strategies for derivatives of this compound.

Prodrug Strategy Target Moiety Potential Promoieties Cleavage Mechanism Anticipated Advantage
N-Acyl/Acyloxyalkyl ProdrugsAmide NitrogenAcetoxymethyl, PivaloyloxymethylEsterasesEnhanced permeability and controlled release
Amino Acid ConjugatesAcetamide (B32628) GroupGlycine, AlaninePeptidasesImproved absorption via amino acid transporters
Phosphate EstersPhenoxy Ring (hydroxylated)MonophosphateAlkaline PhosphatasesIncreased aqueous solubility for parenteral administration
Mutual ProdrugsEntire MoleculeConjugation with another active agentEnzymatic/Chemical HydrolysisSynergistic effect or targeting a specific pathway

Metabolic Engineering Considerations

Metabolic engineering involves the targeted modification of metabolic pathways within an organism, often a microorganism, to produce a specific chemical. While typically applied to the production of natural products or biofuels, the principles can be considered for the biotransformation of xenobiotics like this compound.

If a specific metabolite of this compound is found to be more active or have a better safety profile, metabolic engineering could be used to selectively produce this metabolite. This would involve introducing or overexpressing specific enzymes in a host organism, such as E. coli or Saccharomyces cerevisiae.

Enzyme-Directed Biotransformation:

Cytochrome P450 Engineering: Different isoforms of cytochrome P450 (CYP) enzymes exhibit distinct regioselectivity and stereoselectivity. By screening a library of wild-type or engineered CYP enzymes, it might be possible to identify a catalyst that specifically hydroxylates the propyl group or the aromatic ring at a desired position.

Hydrolase Engineering: If a prodrug strategy is employed, engineered hydrolases (esterases or amidases) with high specificity for the chosen promoiety could be co-administered or used in a bioreactor to control the release of the active drug.

The table below summarizes hypothetical metabolic engineering approaches for producing specific derivatives of this compound.

Engineering Goal Enzyme Class to Engineer Host Organism Potential Outcome
Regioselective HydroxylationCytochrome P450 MonooxygenasesE. coli, S. cerevisiaeProduction of a specific hydroxylated metabolite
Enantioselective BiotransformationChiral Hydrolases/OxidoreductasesVarious bacteria/yeastsIsolation of a single, more active enantiomer
Controlled Prodrug ActivationSpecific Esterases/AmidasesN/A (for co-administration)Precise control over drug release kinetics

It is important to reiterate that the strategies discussed above are theoretical and based on general principles of drug metabolism and biochemical engineering. Detailed experimental studies on this compound are required to validate these hypotheses and to fully understand its preclinical metabolic fate and biotransformation.

Advanced Analytical and Spectroscopic Characterization of N 2 2 Propylphenoxy Ethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular architecture can be assembled.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each proton signal are used to confirm the structural arrangement of N-[2-(2-Propylphenoxy)ethyl]acetamide. The data reveals the connectivity of the propyl, phenoxy, ethyl, and acetamide (B32628) moieties.

Based on the structure, the expected ¹H NMR signals in a solvent like deuterochloroform (CDCl₃) are detailed below. The aromatic protons show distinct splitting patterns due to their positions on the substituted benzene (B151609) ring. The aliphatic protons of the propyl and ethyl groups, as well as the methyl protons of the acetamide group, appear in characteristic regions of the spectrum. The amide proton (NH) typically appears as a broad signal.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (4H)6.80 - 7.20Multiplet (m)4H-
NH (Amide)~6.15Broad Singlet (br s)1H-
O-CH₂ (Ethyl)~4.05Triplet (t)2H~5.5
N-CH₂ (Ethyl)~3.55Quartet (q)2H~5.5
Ar-CH₂ (Propyl)~2.60Triplet (t)2H~7.5
CH₃ (Acetamide)~1.95Singlet (s)3H-
CH₂ (Propyl)~1.60Sextet (sxt)2H~7.5
CH₃ (Propyl)~0.95Triplet (t)3H~7.5

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment, which is crucial for mapping the carbon backbone of the molecule. udel.edu Unlike ¹H NMR, peak splitting due to carbon-carbon coupling is not typically observed due to the low natural abundance of ¹³C. udel.edu The chemical shifts are influenced by factors like hybridization and the electronegativity of attached atoms. udel.eduweebly.com

The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the various aliphatic carbons of the propyl and ethyl groups.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Amide)~170.0
C-O (Aromatic)~156.0
C-CH₂ (Aromatic)~130.0
CH (Aromatic)112.0 - 128.0
O-CH₂ (Ethyl)~67.0
N-CH₂ (Ethyl)~40.0
Ar-CH₂ (Propyl)~32.0
CH₃ (Acetamide)~23.0
CH₂ (Propyl)~22.5
CH₃ (Propyl)~14.0

Note: Predicted values are based on standard chemical shift tables and known substituent effects. oregonstate.edu Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete bonding network of a molecule by correlating different nuclei through their scalar (J) couplings.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the propyl chain (Ar-CH₂-CH₂-CH₃) and between the two methylene groups of the ethyl bridge (O-CH₂-CH₂-N). sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). github.io Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of each CH, CH₂, and CH₃ group in the ¹³C NMR spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is critical for connecting the different structural fragments. For instance, it would show correlations from the O-CH₂ protons to the aromatic carbon attached to the ether oxygen, and from the N-CH₂ protons to the amide carbonyl carbon, thus confirming the assembly of the entire molecule. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₉NO₂), distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight (Monoisotopic)221.1416 g/mol
Observed Ion[M+H]⁺
Calculated m/z222.1489
Measured m/z222.1485 (Hypothetical)
Mass Accuracy< 5 ppm (Typical)

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). dtic.mil The resulting product ions are analyzed to reveal information about the molecule's structure. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic cleavages at the ether and amide linkages.

The analysis of these fragmentation pathways is crucial for structural confirmation and for identifying potential metabolites, as metabolic transformations often occur at specific sites within the molecule, leading to predictable mass shifts in the fragment ions.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Predicted m/z Proposed Fragment Structure / Identity Fragmentation Pathway
222.1[C₁₃H₁₉NO₂ + H]⁺Precursor Ion
164.1[C₁₁H₁₅O]⁺Loss of acetamide (CH₃CONH₂)
135.1[C₉H₁₁O]⁺Cleavage of the ether bond (propylphenoxy moiety)
121.1[C₈H₉O]⁺Benzylic cleavage of the propyl group from the phenoxy ring
88.1[C₄H₁₀NO]⁺Cleavage of the ether bond (N-ethylacetamide moiety)
44.0[C₂H₆N]⁺Cleavage adjacent to the amide nitrogen

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from impurities, its quantification in various matrices, and the analysis of related substances. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and performing quantitative analysis of this compound. researchgate.net This method separates compounds based on their affinity for the stationary and mobile phases, allowing for the precise quantification of the main compound and the detection of any synthesis-related impurities or degradation products. shimadzu.comlatamjpharm.org

For this compound, a reversed-phase (RP) HPLC method is typically employed. sielc.com In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase composition consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations. By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. latamjpharm.org Purity assessment involves calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterConditionPurpose
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides a nonpolar stationary phase for effective separation based on hydrophobicity.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidElutes the compound from the column; the organic modifier and acid optimize separation and peak shape.
Flow Rate 1.0 mL/minEnsures reproducible retention times and efficient separation.
Injection Volume 10 µLIntroduces a precise amount of the sample onto the column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detector UV-Vis Diode Array Detector (DAD)Monitors the eluent at a specific wavelength (e.g., 270 nm) for detection and quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially faster analysis times and improved resolution. chegg.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. chegg.com For the analysis of this compound, UHPLC is ideal for high-throughput screening applications, such as in process monitoring or metabolite studies, where a large number of samples must be analyzed quickly. nih.gov

The principles of separation in UHPLC are the same as in HPLC, but the increased efficiency from the smaller particles allows for the use of shorter columns or higher flow rates without sacrificing resolution. sielc.com This can reduce analysis times from several minutes to under a minute. A UHPLC method for this compound would likely use a sub-2 µm C18 column with a gradient elution of acetonitrile and water to ensure the efficient separation of the target compound from any related substances. nih.gov

Table 2: Typical UHPLC Conditions for High-Throughput Analysis

ParameterConditionAdvantage
Column UHPLC C18, 2.1 x 50 mm, 1.7 µmSmaller particle size dramatically increases separation efficiency.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileFormic acid is MS-compatible; gradient elution provides rapid separation.
Flow Rate 0.5 mL/minHigher flow rate on a shorter column reduces run time significantly.
Gradient Program 30% B to 95% B in 1.5 minutesAllows for rapid elution and analysis, increasing sample throughput.
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)DAD for routine analysis or MS for enhanced selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. nih.gov For this compound, GC-MS is particularly useful for analyzing potential volatile impurities from the synthesis process or for identifying metabolites in biological studies. chromatographyonline.com The compound itself may require derivatization (e.g., silylation) to increase its volatility and thermal stability for optimal GC analysis. nih.gov

In GC, the sample is vaporized and separated in a capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.com This high degree of selectivity makes GC-MS an excellent tool for identifying unknown compounds in a complex matrix. nih.gov

Table 3: General GC-MS Parameters for Metabolite Analysis

ParameterConditionFunction
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA common, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minTransports the sample through the column.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the sample.
Oven Program Start at 100°C, ramp to 300°C at 15°C/minA temperature gradient separates compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Analyzer QuadrupoleFilters ions by their mass-to-charge ratio for detection and identification.
Scan Range 40-550 m/zCovers the expected mass range for the parent compound and its fragments/metabolites.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides information about the types of chemical bonds present. fiveable.me The IR spectrum of this compound would display distinct absorption bands corresponding to its key functional groups: the secondary amide, the ether linkage, the aromatic ring, and the alkyl chains.

Key expected absorptions include:

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. pressbooks.pub

C=O Stretch (Amide I): A strong, sharp absorption band typically appears in the range of 1680-1630 cm⁻¹ for secondary amides. libretexts.org

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching vibrations, is found around 1550 cm⁻¹.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.

Aliphatic C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ region correspond to the C-H bonds of the propyl and ethyl groups. pressbooks.pub

C-O-C Stretch: The ether linkage produces a characteristic strong absorption in the fingerprint region, typically around 1250-1200 cm⁻¹ for an aryl-alkyl ether. libretexts.org

Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Secondary Amide N-H Stretch~3300Medium, Sharp
Secondary Amide C=O Stretch (Amide I)~1650Strong, Sharp
Secondary Amide N-H Bend (Amide II)~1550Medium to Strong
Ether (Aryl-Alkyl) C-O-C Asymmetric Stretch~1245Strong
Aromatic Ring C-H Stretch>3000Medium to Weak
Aromatic Ring C=C Stretch~1600, ~1500Medium
Alkyl Groups C-H Stretch2960-2850Strong

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. ucalgary.ca The results are used to determine the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. youtube.comyoutube.com By comparing the empirical formula with the molecular mass (determined by mass spectrometry), the molecular formula can be confirmed.

For this compound, the molecular formula is C₁₃H₁₉NO₂. The theoretical elemental composition can be calculated from its molecular weight (221.30 g/mol ). An experimental analysis, typically performed using a combustion analyzer, would yield the mass percentages of C, H, and N. The percentage of oxygen is usually determined by subtracting the sum of the other elemental percentages from 100%. ucalgary.ca The close agreement between the experimental values and the theoretical values verifies the purity and elemental composition of the synthesized compound. davidson.edu

Theoretical Calculation:

Carbon (C): (13 * 12.011) / 221.30 * 100% = 70.56%

Hydrogen (H): (19 * 1.008) / 221.30 * 100% = 8.65%

Nitrogen (N): (1 * 14.007) / 221.30 * 100% = 6.33%

Oxygen (O): (2 * 15.999) / 221.30 * 100% = 14.46%

Table 5: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

ElementTheoretical Mass %Hypothetical Experimental Mass %Moles (from 100g sample)RatioSimplest Ratio
Carbon (C) 70.56%70.52%70.52 / 12.011 = 5.8715.871 / 0.452 = 12.9913
Hydrogen (H) 8.65%8.68%8.68 / 1.008 = 8.6118.611 / 0.452 = 19.0519
Nitrogen (N) 6.33%6.33%6.33 / 14.007 = 0.4520.452 / 0.452 = 1.001
Oxygen (O) 14.46%14.47%14.47 / 15.999 = 0.9040.904 / 0.452 = 2.002

The experimental data in this hypothetical example closely match the theoretical percentages and confirm the empirical and molecular formula of C₁₃H₁₉NO₂.

Computational and Theoretical Chemistry Studies on N 2 2 Propylphenoxy Ethyl Acetamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools to investigate how a ligand, such as N-[2-(2-Propylphenoxy)ethyl]acetamide, might interact with a biological target, typically a protein or enzyme. These simulations predict the preferred orientation of the ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score.

Research on structurally similar phenoxyacetamide derivatives has demonstrated the utility of this approach. For instance, in a study targeting the Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias, a hierarchical docking-based virtual screening was performed to identify novel inhibitors. nih.gov Several phenoxyacetamide-derived compounds were identified as top-ranked hits. nih.gov One particular compound, designated L03, exhibited a highly favorable Glide score of -12.281, indicating a strong predicted binding affinity to the DOT1L active site. nih.gov

Similarly, in silico studies of 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) have shown promising results. nih.gov Docking studies revealed that these compounds could fit within the binding pocket of the enzyme, with calculated free energies of binding (ΔGbind) ranging from -6.83 to -7.20 kcal/mol. nih.gov These values suggest stable and favorable interactions. For example, a study on phenoxyacetanilide derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs) targeting the COX-2 enzyme reported docking scores for various analogues. researchgate.net The compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) showed the lowest docking score of -8.9 Kcal/mol, correlating with strong in vivo analgesic and anti-inflammatory activity. researchgate.net

These examples highlight how molecular docking can elucidate the binding modes and affinities of this compound analogues, providing a basis for understanding their potential biological targets and mechanisms of action.

Table 1: Illustrative Docking Scores of Phenoxyacetamide Derivatives against Various Protein Targets

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Phenoxyacetamide (L03)DOT1L-12.281 (Glide Score) nih.gov
2-Phenoxyacetamide Derivative (Ligand 6)SARS-CoV-2 Mpro-7.20 nih.gov
2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide (B32628)COX-2-8.9 researchgate.net
N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (A8)BCR-ABL1- (GI50 = 6.4 μM) mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. researchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict a molecule's stability, reactivity, and electronic properties. nih.gov The energy gap between HOMO and LUMO (ΔE) is a particularly important parameter; a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov

Studies on related acetamide and phenoxy derivatives provide a framework for what could be expected for this compound. For example, DFT calculations on some organic molecules have shown that a lower HOMO-LUMO energy gap is correlated with high chemical reactivity and biological activity. nih.gov In a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com For other compounds, this gap can be a predictor of their potential as electrophilic species with a strong ability to bind to biomolecules. nih.gov

DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction with other molecules. nih.gov For this compound, the oxygen and nitrogen atoms of the acetamide group would be expected to be electron-rich regions, while the hydrogen atoms of the amide and alkyl groups would be electron-poor.

Table 2: Representative DFT-Calculated Quantum Chemical Parameters for Related Organic Compounds

ParameterValue (Illustrative)SignificanceReference
HOMO Energy-6.2967 eVRelates to electron-donating ability irjweb.com
LUMO Energy-1.8096 eVRelates to electron-accepting ability irjweb.com
HOMO-LUMO Gap (ΔE)4.4871 eVIndicates chemical reactivity and stability irjweb.com
Chemical Hardness (η)2.2435 eVMeasure of resistance to change in electron configuration irjweb.com

In Silico Prediction of Biological Activities and Pharmacological Profiles

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages. youtube.com In silico tools are widely used to estimate these properties based on the molecular structure. youtube.comnih.gov

For phenoxyacetamide derivatives, in silico studies have been used to predict their potential as drug candidates. In a study of 2-phenoxyacetamide derivatives targeting the SARS-CoV-2 Mpro, ADMET profiles were predicted to assess their drug-likeness. nih.gov The results indicated that the hit compounds met the criteria for drug candidates with high efficiency percentages, suggesting they are promising leads for further development. nih.gov Similarly, for a series of 1,3-diazetidin-2-one derivatives, ADME properties were analyzed, and two lead compounds were found to have significant potential for binding and favorable bioavailability rates of 0.55. nih.gov

Key parameters evaluated in these in silico predictions often include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. nih.gov

Mutagenicity and Toxicity Prediction: Algorithms that predict the potential for a compound to cause genetic mutations or other toxic effects. nih.gov

These predictive models allow for the early-stage filtering of compounds like this compound, ensuring that resources are focused on candidates with the highest probability of success.

Table 3: Illustrative In Silico ADMET Predictions for Acetamide Derivatives

CompoundTPSA (Ų)Bioavailability ScoreLipinski's Rule ViolationsReference
1,3-diazetidin-2-one derivative (Compound 2)77.820.550 nih.gov
1,3-diazetidin-2-one derivative (Compound 7)75.020.550 nih.gov
2-Phenoxyacetamide derivative (Illustrative)< 14084-88% (Efficiency)Generally compliant nih.gov

Conformational Analysis and Dynamics Simulations of this compound

This compound possesses significant conformational flexibility due to its rotatable bonds in the ethylacetamide and propylphenoxy moieties. Conformational analysis is therefore crucial to understand which three-dimensional shapes the molecule is likely to adopt, as this has a direct impact on its ability to bind to a biological target.

Molecular Dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a protein receptor. nih.govbonvinlab.org MD simulations can reveal the stability of a ligand-protein complex over time by calculating parameters like the Root-Mean-Square Deviation (RMSD). nih.gov A stable RMSD value over the course of a simulation suggests that the ligand remains securely bound in the active site. nih.gov

For example, MD simulations performed on phenoxyacetamide-derived DOT1L inhibitors showed that the top-ranked hits could reach equilibrium with the target protein. nih.gov In another study, MD simulations of potential SARS-CoV-2 inhibitors indicated that the ligand-protein complexes were stable, with RMSD values ranging from 0.87 to 2.7 Å. nih.gov These simulations provide a more dynamic and realistic picture of the binding interaction than static docking studies alone. The analysis of the simulation trajectories can also reveal key hydrogen bonds and other interactions that contribute to the stability of the complex. youtube.com

Table 4: Key Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

SystemSimulation ParameterObservationReference
Phenoxyacetamide hit with DOT1LBinding Free Energy-303.9 +/- 16.5 kJ/mol for L03 nih.gov
Phytochemical with SARS-CoV-2 MproRMSDStable complex with minor conformational changes researchgate.net
HIV Protease Inhibitor with SARS-CoV-2 MproRMSDNelfinavir showed better results compared to N3 inhibitor nih.gov
Pyrazolopyrimidine Acetamide with TSPORMSDGMA 15 ligand showed stable binding compared to standards researchgate.net

Pharmacophore Modeling and Virtual Screening for Discovery of Related Active Compounds

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. nih.govdovepress.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound databases in a process known as virtual screening. acs.orgreddit.comfrontiersin.org This allows for the identification of novel and structurally diverse compounds that are likely to be active at the target of interest.

For acetamide-containing compounds, pharmacophore models have been successfully employed to discover new inhibitors for various targets. For instance, a pharmacophore model for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors included features such as hydrogen bond acceptors and donors, and hydrophobic areas. This model was used to screen a database, leading to the identification of seven new active compounds.

In a study targeting the SARS-CoV-2 main protease, a structure-based pharmacophore model was used to screen a series of 2-phenoxyacetamide derivatives. nih.gov The model identified four hits with high fit scores, characterized by common features including hydrogen bond acceptors and hydrophobic regions. nih.gov Similarly, a pharmacophore-based virtual screening was used to identify novel inhibitors of the DNA gyrase B subunit, where the model consisted of hydrophobic groups, a hydrogen bond acceptor, and a hydrogen bond donor.

This approach could be applied to this compound by first identifying its likely biological target and known active modulators. A pharmacophore model could then be constructed and used to screen for other compounds with similar crucial features, potentially leading to the discovery of more potent or selective analogues.

Table 5: Common Features in Pharmacophore Models for Acetamide-Related Inhibitors

TargetKey Pharmacophore FeaturesReference
17β-HSD2Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic Ring (AR)
Sigma-1 ReceptorPositive Ionizable (PI), Hydrophobic (HYD)
DNA Gyrase BHydrophobic groups, HBA, HBD
SARS-CoV-2 MproHBA, Hydrophobic (H) nih.gov

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